molecular formula C₂¹³C₂H₅N₃O₂ B1152354 2-Amino-4,6-dihydroxypyrimidine-13C2

2-Amino-4,6-dihydroxypyrimidine-13C2

Cat. No.: B1152354
M. Wt: 129.09
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-dihydroxypyrimidine-13C2 is a stable isotope-labeled analog of a fundamental pyrimidine heterocycle, specifically designed for use in research and development. This compound serves as a crucial analytical standard in High-Performance Liquid Chromatography (HPLC) applications, where the carbon-13 label aids in precise quantification, metabolic tracking, and analytical method development . The unlabeled version of this compound, 2-amino-4,6-dihydroxypyrimidine, is a versatile building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, as well as nucleoside analogues . Its structure, bearing both amino and hydroxyl functional groups, is highly amenable to derivatization, making it a valuable scaffold for creating a diverse array of bioactive molecules . Furthermore, due to its structural similarity to natural nucleic acid bases like cytosine and uracil, this compound and its derivatives are valuable tools in nucleic acid chemistry research, often used in studies of base pairing and enzyme-substrate interactions . The incorporation of carbon-13 atoms provides a distinct advantage in mass spectrometry-based assays, enabling reliable internal standardization and reducing analytical variability. This product is intended for research purposes as an analytical standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₂¹³C₂H₅N₃O₂

Molecular Weight

129.09

Synonyms

2-Amino-6-hydroxy-4(3H)-pyrimidinone-13C2;  2-Amino-4,6-pyrimidinediol-13C2;  2-Amino-4,6-dioxypyrimidine-13C2;  4,6-Dihydroxy-2-aminopyrimidine-13C2;  NSC 15920-13C2;  NSC 18692-13C2

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Methodologies for 2 Amino 4,6 Dihydroxypyrimidine 13c2

Retrosynthetic Approaches and Precursor Identification for Pyrimidine (B1678525) Ring Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the pyrimidine ring of 2-amino-4,6-dihydroxypyrimidine (B16511), the most common and logical disconnection approach involves breaking the bonds formed during the final ring-closing condensation reaction.

The core pyrimidine structure is a six-membered heterocycle containing two nitrogen atoms. The most established synthetic route for this class of compounds is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment with a C-C-C fragment. In the case of 2-amino-4,6-dihydroxypyrimidine, the retrosynthetic breakdown points to two key precursors:

Guanidine (B92328) : This molecule provides the N-C(NH2)-N backbone, which will form the N1, C2, and N3 atoms of the pyrimidine ring, including the amino group at the 2-position.

A Malonic Acid Derivative : This three-carbon component, typically a dialkyl malonate such as diethyl malonate or dimethyl malonate, provides the C4, C5, and C6 atoms of the pyrimidine ring. nih.govchemicalbook.com The carbonyl carbons of the malonate ester become C4 and C6, while the central methylene (B1212753) carbon becomes C5.

This retrosynthetic strategy is highly efficient as it constructs the heterocyclic ring in a single, convergent step from readily accessible precursors. google.com

Established Chemical Synthesis Pathways for 2-Amino-4,6-dihydroxypyrimidine

The synthesis of both the unlabeled and the 13C-labeled 2-amino-4,6-dihydroxypyrimidine follows the same fundamental chemical pathway.

The most common method for synthesizing 2-amino-4,6-dihydroxypyrimidine is the base-catalyzed cyclocondensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) and a dialkyl malonate (such as diethyl malonate or dimethyl malonate). nih.govchemicalbook.comgoogle.com

The reaction mechanism involves the following key steps:

Deprotonation of Guanidine : A strong base, typically an alkoxide like sodium ethoxide or sodium methoxide (B1231860), is used to deprotonate the guanidine salt to form free guanidine.

Nucleophilic Attack : The free guanidine then acts as a dinucleophile, attacking the electrophilic carbonyl carbons of the dialkyl malonate.

Cyclization and Elimination : A series of addition-elimination steps occur, leading to the formation of the six-membered pyrimidine ring with the elimination of two molecules of alcohol (e.g., ethanol (B145695) or methanol).

Optimization of reaction conditions is crucial for maximizing the yield and purity of 2-amino-4,6-dihydroxypyrimidine, which is especially important when using expensive isotopically labeled materials. nih.gov Several factors can be adjusted to improve the reaction outcome.

Choice of Base and Solvent : The reaction is typically carried out using sodium ethoxide in ethanol when using diethyl malonate, or sodium methoxide in methanol (B129727) when using dimethyl malonate. nih.govchemicalbook.com Using an excess of the base can help drive the reaction to completion. nih.gov

Reaction Temperature and Time : The condensation is often performed under reflux conditions, with reaction times ranging from a few hours to several hours to ensure the reaction goes to completion. chemicalbook.comgoogle.com

Work-up Procedure : After the reaction, the solvent is often removed under reduced pressure. The resulting solid is then dissolved in water, and the pH is carefully adjusted to around 4-6 using an acid like hydrochloric acid or acetic acid. chemicalbook.comgoogle.com This neutralizes the excess base and precipitates the 2-amino-4,6-dihydroxypyrimidine product, which can then be isolated by filtration. Washing the precipitate with water and ethanol removes residual salts and organic impurities, leading to a product with high purity. chemicalbook.com

The following table summarizes various reported reaction conditions for the synthesis of 2-amino-4,6-dihydroxypyrimidine.

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-4,6-dihydroxypyrimidine

Guanidine Salt Malonic Ester Base/Solvent Temperature Time Yield Reference
Guanidine Hydrochloride Dimethyl Malonate Sodium Methoxide / Methanol Reflux 2-3 hours 85% chemicalbook.com
Guanidine Nitrate Diethyl Malonate Sodium Methoxide / Ethanol 65 °C 6 hours 96.1% chemicalbook.com
Guanidine Hydrochloride Monosubstituted Malonic Acid Diesters Sodium Ethoxide / Ethanol Not specified Not specified High yields nih.gov

Table 2: List of Compounds

Compound Name
2-Amino-4,6-dihydroxypyrimidine
2-Amino-4,6-dihydroxypyrimidine-13C2
Diethyl malonate
Diethyl malonate-1,3-13C2
Dimethyl malonate
Dimethyl malonate-1,3-13C2
Ethanol
Guanidine
Guanidine hydrochloride
Guanidine nitrate
Hydrochloric acid
Methanol
Sodium ethoxide
Sodium methoxide

Advanced Chemical Transformations and Derivatization of 2-Amino-4,6-dihydroxypyrimidine Analogs

Conversion to 2-Amino-4,6-dichloropyrimidine and Related Halogenated Derivatives

A pivotal transformation of 2-amino-4,6-dihydroxypyrimidine analogs is their conversion to the corresponding 2-amino-4,6-dichloropyrimidines. This chlorination is a critical step for enabling subsequent nucleophilic substitution reactions. The most common reagent for this conversion is phosphorus oxychloride (POCl₃), often used in excess, which acts as both the chlorinating agent and the solvent. researchgate.netd-nb.info

Several methods have been developed to optimize this reaction, varying in temperature, reaction time, and the use of additives. For instance, the reaction can be performed in the presence of an acid-trapping agent like triethylamine (B128534) or an amine base such as N,N-dimethylaniline to manage the HCl generated during the reaction. d-nb.infogoogle.com These processes are typically conducted at temperatures ranging from 20°C to reflux (around 107°C), with reaction times spanning several hours. d-nb.infogoogle.comnih.gov An improved process avoids the need for large excesses of phosphorus oxychloride or an inert solvent by reacting the components at a controlled temperature of 40°C to 90°C with an amine base. nih.gov

Another effective method for converting 2-amino-4,6-dihydroxypyrimidine analogs to their dichloro derivatives involves the use of the Vilsmeier-Haack-Arnold reagent (generated from POCl₃ and DMF). ijpcbs.comwikipedia.org This approach has been successfully applied to synthesize novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. ijpcbs.com

Table 1: Comparative Analysis of Chlorination Methods for 2-Amino-4,6-dihydroxypyrimidine

Reagent SystemTemperatureAdditiveKey FeaturesYieldSource(s)
POCl₃ (excess)20-80°CTriethylamineFunctions as an acid-trapping agent; no additional solvent required.Not Specified d-nb.info
POCl₃ (excess)Reflux (~107°C)N,N-dimethylanilineTraditional method; requires removal of excess POCl₃ post-reaction.86% google.comnih.gov
POCl₃ (3.4-4.2:1 mole ratio)55-68°CN,N-dimethylanilineImproved process without large excess of POCl₃ or solvent.High nih.gov
Vilsmeier-Haack-Arnold Reagent in Chloroform50°C (for deprotection)NoneUsed for 5-substituted analogs; involves a protected intermediate.71-82% ijpcbs.com

Regioselective Functionalization of the Pyrimidine Nucleus (e.g., C-5 Substitutions)

The functionalization of the pyrimidine ring, particularly at the C-5 position, allows for the creation of a diverse library of analogs with varied properties. The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is achieved by employing appropriately substituted malonic acid diesters in the initial cyclization reaction with guanidine. ijpcbs.com For example, using monosubstituted diethyl malonates can introduce alkyl groups at the C-5 position of the pyrimidine ring. ijpcbs.com

Once the 5-substituted 2-amino-4,6-dihydroxypyrimidine is formed, it can be converted to its 4,6-dichloro derivative using the methods described previously, such as treatment with the Vilsmeier-Haack-Arnold reagent. ijpcbs.com This two-step sequence provides a reliable pathway to 5-substituted 2-amino-4,6-dichloropyrimidines. Research has shown the successful synthesis of derivatives with methyl, ethyl, and propyl groups at the C-5 position. ijpcbs.com

Direct halogenation at the C-5 position of a 2-aminopyrimidine (B69317) ring is also a known transformation, typically conducted in an aqueous solution with a halogenating agent like bromine or chlorine. nih.gov The efficiency of this regioselective halogenation can be significantly improved by the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium carbonate. nih.gov While these methods apply to the general 2-aminopyrimidine scaffold, functionalization of the 2-amino-4,6-dihydroxypyrimidine core is most commonly achieved through the "bottom-up" approach starting from a substituted malonic ester.

Table 2: Synthesis of C-5 Substituted 2-Amino-4,6-dichloropyrimidine Analogs

C-5 SubstituentStarting Dihydroxy-AnalogDichloro-DerivativeOverall Yield of ChlorinationSource(s)
Methyl2-Amino-5-methylpyrimidine-4,6-diol4,6-Dichloro-5-methylpyrimidin-2-amine71% ijpcbs.com
Ethyl2-Amino-5-ethylpyrimidine-4,6-diol4,6-Dichloro-5-ethylpyrimidin-2-amine82% ijpcbs.com
Propyl2-Amino-5-propylpyrimidine-4,6-diol4,6-Dichloro-5-propylpyrimidin-2-amineNot Specified ijpcbs.com

Advanced Analytical Characterization and Quantification Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Chemical Shift Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, ¹³C-NMR is particularly informative. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the carbon skeleton.

In the ¹³C-NMR spectrum of 2-Amino-4,6-dihydroxypyrimidine (B16511), the carbon atoms of the pyrimidine (B1678525) ring exhibit characteristic chemical shifts. Based on data from structurally similar 5-substituted 2-amino-4,6-dihydroxypyrimidines, the chemical shifts for the core structure can be estimated. nih.gov The carbons C4 and C6, being attached to hydroxyl groups, are expected to resonate significantly downfield, while the C2 carbon, bonded to the amino group and two nitrogen atoms, also appears in a distinct region. The specific incorporation of two ¹³C atoms in 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ would lead to enhanced signals at the positions of labeling, confirming their location within the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for 2-Amino-4,6-dihydroxypyrimidine Derivatives.
Carbon AtomTypical Chemical Shift (δ, ppm)
C-2~152.5
C-4 / C-6~164.7
C-5~84-95
Data adapted from studies on 5-substituted analogs. nih.gov The exact shifts for 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ would depend on the specific positions of the ¹³C labels.

Beyond simple structural confirmation, ¹³C-NMR is a primary tool for quantifying the level of isotopic enrichment. The intensity of an NMR signal is proportional to the number of nuclei giving rise to that signal. Therefore, by comparing the integrals of signals from the ¹³C-labeled compound to those from a known standard or to the signals of natural abundance carbons within the same molecule, the percentage of ¹³C enrichment can be accurately determined. oup.com

Another powerful method involves the analysis of ¹³C satellites in proton (¹H) NMR spectra. oup.com The coupling between a ¹³C nucleus and a directly attached proton (¹J-CH coupling) splits the proton signal into a doublet. These small satellite peaks, flanking the main ¹H signal from molecules with ¹²C at that position, can be integrated. The ratio of the satellite integral to the total signal integral provides a direct measure of the ¹³C abundance at that specific site. oup.com This technique is invaluable for verifying site-specific labeling and determining enrichment levels without the need for direct ¹³C-NMR acquisition, which can be less sensitive. oup.comnih.govoup.com

For unambiguous structural assignment, especially of complex molecules or to confirm the precise location of isotopic labels, multi-dimensional NMR techniques are employed. Heteronuclear experiments that correlate different types of nuclei, such as ¹H and ¹³C, are particularly useful.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment identifies all direct, one-bond correlations between protons and the carbons they are attached to. libretexts.org For 2-Amino-4,6-dihydroxypyrimidine, an HSQC spectrum would show a cross-peak correlating the proton at the C5 position with the C5 carbon. This confirms their direct connection.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the carbon skeleton by revealing longer-range correlations, typically over two to four bonds. libretexts.org For 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, an HMBC spectrum would be instrumental. For instance, the proton at C5 would show correlations to the labeled carbons at C4 and C6, and potentially to C2, confirming the ring structure and the position of the ¹³C isotopes relative to other atoms in the molecule. libretexts.org These through-bond correlations provide definitive evidence of the molecular framework.

Mass Spectrometry (MS) for Isotopic Purity Verification and Quantitative Analysis

Mass spectrometry (MS) is an essential technique for analyzing isotopically labeled compounds, offering high sensitivity and the ability to determine molecular weight with great precision. It is a primary method for verifying the incorporation of ¹³C labels and assessing the isotopic purity of the sample. researchgate.net In a mass spectrum, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ will exhibit a molecular ion peak (M+) that is two mass units higher than its unlabeled counterpart, corresponding to the replacement of two ¹²C atoms with two ¹³C atoms.

Isotope dilution mass spectrometry is a quantitative method that uses the labeled compound as an internal standard. unimi.it A known amount of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is added to a sample containing the unlabeled analogue. By measuring the relative intensities of the mass spectral signals for both the labeled and unlabeled species, the concentration of the native compound in the original sample can be calculated with high accuracy and precision. unimi.it

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements. researchgate.netnih.gov This capability is critical for distinguishing between the desired ¹³C₂-labeled compound and other species that may have similar nominal masses. HRMS can resolve the mass difference between isotopologues (molecules that differ only in their isotopic composition) and confirm the elemental formula of the labeled compound. nih.govnih.gov

The accurate mass measurement allows for the clear identification of the M, M+1, M+2, etc., peaks corresponding to the distribution of natural abundance and incorporated isotopes. This data is used to calculate the isotopic purity by correcting for the natural isotopic contributions from other atoms in the molecule (like ¹³C, ¹⁵N, and ¹⁸O). researchgate.net

Table 2: Theoretical Exact Masses for Isotopologues of 2-Amino-4,6-dihydroxypyrimidine.
IsotopologueFormulaTheoretical Exact Mass (Da)
UnlabeledC₄H₅N₃O₂127.0382
¹³C₂-Labeled¹²C₂¹³C₂H₅N₃O₂129.0448
The ability of HRMS to measure masses to several decimal places allows for the unambiguous identification of the labeled compound.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS used to measure the relative abundance of isotopes in a sample with extremely high precision. oiv.int For the analysis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, the bulk sample is first combusted to convert all carbon into carbon dioxide (CO₂). This CO₂ is then introduced into the IRMS instrument.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies on Molecular Conformation and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide information about functional groups, bond strengths, and molecular conformation. The IR spectrum of 2-amino-4,6-dihydroxypyrimidine would show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl groups, and various C=C, C-N, and C-O stretching and bending modes associated with the pyrimidine ring. nih.govripublication.com

The key principle for analyzing the ¹³C₂-labeled compound is the isotope effect on vibrational frequencies. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since ¹³C is heavier than ¹²C, any vibrational mode that involves significant motion of the labeled carbon atoms will shift to a lower frequency (a redshift). libretexts.orgresearchgate.net

Observing these specific isotopic shifts in the IR or Raman spectrum serves as direct evidence for the incorporation of the ¹³C label at a particular position. nih.govosti.gov For example, a C-C or C-N stretching mode involving one of the labeled carbons in the pyrimidine ring will appear at a lower wavenumber compared to the same mode in the unlabeled compound. This effect allows vibrational spectroscopy to be used as a complementary technique to NMR and MS for confirming the site-specific nature of the isotopic labeling. nih.gov

Table 3: Characteristic IR Absorption Bands for a 2-Amino-4,6-dihydroxypyrimidine Structure.
Vibrational ModeApproximate Frequency (cm⁻¹)
O-H Stretching3200-3400 (broad)
N-H Stretching3100-3300
C=O / C=N / C=C Ring Stretching1550-1650
N-H Bending1600-1650
Data based on analogous pyrimidine structures. ripublication.commdpi.com Modes involving the ¹³C₂-labeled atoms would be expected to show a discernible shift to lower wavenumbers.

Chromatographic Methods for Separation and Research-Oriented Quantification

The accurate separation and quantification of 2-Amino-4,6-dihydroxypyrimidine, particularly its isotopically labeled form 2-Amino-4,6-dihydroxypyrimidine-13C2, are crucial for metabolic studies and pharmacokinetic research. Chromatographic techniques, especially when coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for these applications. The use of a stable isotope-labeled internal standard like this compound is fundamental for achieving precise quantification through isotope dilution mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, ensuring robust and reliable data.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of 2-Amino-4,6-dihydroxypyrimidine. Reverse-phase (RP) HPLC is a commonly employed method for its separation. sielc.com These assays typically utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity.

A straightforward RP-HPLC method for analyzing 2-Amino-4,6-dihydroxypyrimidine involves a mobile phase consisting of acetonitrile (MeCN) and water, with an acid modifier such as phosphoric acid. sielc.com However, for applications involving mass spectrometry detection—essential for distinguishing between the unlabeled compound and its 13C2 isotopologue—MS-compatible volatile modifiers like formic acid or acetic acid must be used in place of non-volatile acids like phosphoric acid. sielc.com

A specific liquid chromatography-mass spectrometry (LC-MS) method has been developed for the qualitative and quantitative analysis of 2-Amino-4,6-dihydroxypyrimidine as an impurity in pharmaceutical compounds. google.com This method demonstrates the high sensitivity and specificity achievable with modern analytical instrumentation. The parameters for this validated assay provide a clear example of a research-oriented quantification technique. google.com

Table 1: HPLC-MS Parameters for Quantification of 2-Amino-4,6-dihydroxypyrimidine

Parameter Specification Source
Chromatographic Column Acclaim RSLC 120 C18 (2.0 x 100mm, 2.2 µm) google.com
Mobile Phase 0.1% Aqueous Acetic Acid - Acetonitrile google.com
Flow Rate 0.2 mL/min google.com
Injection Volume 2 µL google.com
Ion Source Electrospray Ionization (ESI), Positive Ion Mode google.com
Detection Mode Selected Reaction Monitoring (SRM) google.com
Quantitative Ion Pair m/z 128.08 → m/z 60.17 google.com
Limit of Detection (LOD) 0.1671 ng/mL google.com
Limit of Quantification (LOQ) 0.3341 ng/mL google.com

This interactive table summarizes the conditions of a validated LC-MS assay for the detection and quantification of 2-Amino-4,6-dihydroxypyrimidine.

While RP-HPLC is effective, highly polar compounds like 2-Amino-4,6-dihydroxypyrimidine can exhibit poor retention on non-polar reverse-phase columns, leading to elution near the solvent front and inadequate separation from other polar matrix components. researchgate.net To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of polar metabolites. nih.gov

HILIC utilizes a polar stationary phase (e.g., silica, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.gov This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition, resulting in enhanced retention. nih.gov

The combination of HILIC with tandem mass spectrometry (MS/MS) is particularly powerful for the analysis of pyrimidines and their isotopologues in complex biological extracts. researchgate.net The high organic content of the HILIC mobile phase facilitates efficient desolvation and ionization in the MS source, leading to significant gains in sensitivity. nih.gov Method optimization often involves adjusting the mobile phase pH and the concentration of additives, such as ammonium acetate, to achieve better peak resolution and ionization efficiency. nih.gov

Table 2: Advantages of HILIC for Analyzing Polar Pyrimidine Derivatives

Feature Advantage in Research Source
Enhanced Retention Overcomes poor retention of polar compounds on C18 columns, allowing for better separation from the void volume. researchgate.net
Orthogonal Selectivity Provides a different separation mechanism compared to RP-HPLC, useful for complex sample analysis.
MS Compatibility High organic mobile phase enhances ESI efficiency, leading to increased sensitivity for quantification. nih.gov
Robust Quantification When used with isotope dilution (e.g., this compound), it allows for highly accurate and robust quantification in biological matrices. researchgate.net

This interactive table outlines the key benefits of using HILIC for the research-oriented quantification of 2-Amino-4,6-dihydroxypyrimidine and similar polar metabolites.

Applications in Integrative Biochemical and Systems Biology Research

Metabolic Tracing and Flux Analysis Using 2-Amino-4,6-dihydroxypyrimidine-¹³C₂

Stable isotope tracing is a cornerstone of metabolic research, offering a window into the activity of biochemical pathways under various conditions. nih.govmssm.edu By supplying cells with a ¹³C-labeled substrate, such as 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, scientists can track the labeled carbon atoms as they are incorporated into downstream metabolites. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes—the rates of reactions in a metabolic network. 13cflux.netnih.gov

While many studies utilize labeled glucose or amino acids, the use of a labeled pyrimidine (B1678525) base offers a more direct route to probing pyrimidine-specific pathways. This is particularly advantageous for distinguishing between the de novo synthesis and salvage pathways of pyrimidine nucleotide biosynthesis.

The de novo synthesis of pyrimidines is a fundamental process that builds the pyrimidine ring from simpler precursors like bicarbonate, aspartate, and glutamine. Isotope tracing experiments using simple labeled precursors, such as [¹³C]bicarbonate or [¹⁵N]glutamine, have been instrumental in mapping this pathway and understanding its regulation. nih.govnih.gov

The introduction of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can be used to study the downstream modifications and interconversions of pyrimidine derivatives. Once assimilated, the labeled pyrimidine can enter various modification pathways, and the ¹³C label serves as a tracer to identify the resulting products and quantify the activity of the enzymes involved. This allows for a detailed investigation of the synthesis of more complex pyrimidine-containing molecules.

A recent study utilized a novel Raman imaging technique with carbon isotope tracing to visualize the dynamics of de novo synthesized purine (B94841) and pyrimidine nitrogenous bases at the single-cell level in prokaryotic and eukaryotic microbes. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org This method allows for the spatiotemporal analysis of nitrogenous base metabolism with high spatial resolution. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org

Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis

Enzyme Function
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II Catalyzes the formation of carbamoyl phosphate.
Aspartate Transcarbamoylase Combines carbamoyl phosphate and aspartate.
Dihydroorotase Catalyzes the cyclization to form dihydroorotate (B8406146).
Dihydroorotate Dehydrogenase Oxidizes dihydroorotate to orotate (B1227488).
Orotate Phosphoribosyltransferase Converts orotate to orotidine-5'-monophosphate (OMP).

In addition to de novo synthesis, cells can recycle pyrimidines from the breakdown of nucleic acids through salvage pathways. 13cflux.netyoutube.com These pathways are crucial for cellular economy, especially in tissues with high energy demands or limited de novo synthetic capacity. The ability to distinguish between these two pathways is essential for understanding cellular metabolism in various physiological and pathological states, such as cancer. nih.gov

By providing cells with an external source of labeled pyrimidine like 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, researchers can directly measure the rate of its uptake and incorporation into the nucleotide pool, thus quantifying the activity of the salvage pathway. biorxiv.org This approach has been used to study the complex network of cytidine (B196190) metabolism in Saccharomyces cerevisiae, revealing the roles of specific transporters and enzymes in the process. nih.gov

Furthermore, the interconversion of different pyrimidine nucleotides is a dynamic process. The ¹³C label from 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can be traced as it appears in various pyrimidine nucleosides and nucleotides, allowing for the elucidation of the enzymatic steps and their kinetics.

The metabolic fate of pyrimidines extends beyond nucleic acid synthesis. The carbon and nitrogen atoms from pyrimidine degradation can be channeled into other metabolic pathways. Tracing the ¹³C label from 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ allows for the mapping of these carbon transitions.

In microorganisms like Escherichia coli, the degradation of pyrimidines can serve as a source of nitrogen. nih.gov Studies using ¹³C-labeled substrates have been pivotal in understanding the central carbon metabolism of bacteria under different growth conditions, such as in biofilms. frontiersin.org By analyzing the labeling patterns in proteinogenic amino acids and other central metabolites, researchers can construct detailed models of metabolic flux. nih.govnih.gov While glucose is a common tracer, the use of a labeled pyrimidine provides a unique perspective on how these organisms utilize alternative nutrient sources.

Recent advancements in analytical techniques, such as ion-pairing ultra-performance liquid chromatography-mass spectrometry, allow for the sensitive and simultaneous analysis of a wide range of purine and pyrimidine metabolites, further enhancing the power of isotope tracing studies. nih.govnih.gov

Table 2: Examples of Tracing Carbon Flow with Labeled Pyrimidines

Organism/System Labeled Precursor Key Findings
Human Gut Bacteria [¹³C]urea Demonstrated the labeling of 16S rRNA, confirming the utility of simple precursors for tracing microbial activity. researchgate.net
Soil Microbiome ¹³C-labeled plant material Revealed the temporal dynamics of carbon utilization from complex sources into microbial biomass, including nucleobases. osti.gov

Proteomics Research Facilitated by Stable Isotope Labeling

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundances between different cellular states. creative-proteomics.comsigmaaldrich.com The use of isotopically labeled precursors that are incorporated into proteins allows for the accurate measurement of changes in protein expression, turnover, and interactions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in which cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine. thermofisher.comwikipedia.orgyale.edu This results in two distinct, isotopically labeled proteomes that can be mixed and analyzed by mass spectrometry. The relative intensities of the light and heavy peptide peaks provide a precise measure of the relative abundance of each protein. creative-proteomics.comthermofisher.com

While SILAC traditionally relies on amino acid labeling, the principle of metabolic labeling can be extended to other precursors. A novel pyrimidine-based stable-isotope labeling reagent, [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been developed for the comparative quantification of proteins. nih.gov This reagent specifically labels cysteine residues, offering a chemical labeling approach that complements metabolic labeling strategies. nih.gov

The development of such non-amino acid-based labeling reagents expands the toolkit for quantitative proteomics, allowing for different labeling strategies that can be tailored to specific research questions.

The dynamic nature of the proteome is characterized by the continuous synthesis and degradation of proteins, a process known as protein turnover. mssm.edu Dynamic SILAC (dSILAC) is a powerful extension of the SILAC method used to measure protein turnover rates on a proteome-wide scale. thermofisher.comyale.edu By switching cells from a light to a heavy medium (or vice versa) and monitoring the rate of isotope incorporation over time, researchers can determine the synthesis and degradation rates for thousands of proteins simultaneously. researchgate.netfrontiersin.org

While amino acids are the standard for dSILAC, the incorporation of labeled nucleobases, such as 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, into the nucleic acids that interact with a specific subset of proteins (RNA- and DNA-binding proteins) could, in principle, be used to study the turnover of these protein-nucleic acid complexes. A method called Turnover and Replication Analysis by Isotope Labeling (TRAIL) uses ¹⁵N-labeled nutrients to simultaneously measure protein and cell turnover, noting that the ¹⁵N is incorporated into nitrogen-containing nucleobases. nih.gov

Furthermore, isotopically labeled ligands are invaluable for studying protein-ligand interactions. nih.govosu.edunih.gov NMR spectroscopy, for instance, can utilize ¹³C-labeled ligands to probe the binding interface and characterize the dynamics of the interaction. The synthesis of atom-specifically ¹³C-modified DNA building blocks has been described for facilitating NMR studies of DNA-protein interactions. nih.gov While this application focuses on the nucleic acid as the ligand, the principle extends to small molecule ligands that contain a pyrimidine scaffold. The use of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ or its derivatives could thus enable detailed structural and dynamic studies of their interactions with target proteins. nih.govthe-eye.eu

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Amino-4,6-dihydroxypyrimidine-¹³C₂
[¹³C]bicarbonate
[¹⁵N]glutamine
[d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP)
Arginine
Lysine
Uracil (B121893)
Cytosine
Uridine
Thymidine (B127349)
Carbamoyl phosphate
Aspartate
Glutamine
Dihydroorotate
Orotate
Orotidine-5'-monophosphate (OMP)
Uridine monophosphate (UMP)
[¹³C]urea
¹⁵N-labeled nutrients

Mechanistic Enzymology and Reaction Pathway Delineation

The precise tracking of atoms through metabolic and enzymatic reactions is a cornerstone of mechanistic biochemistry. Stable isotope labeling, as seen in 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, offers a powerful tool for these investigations.

Probing Enzyme Substrate Specificity and Catalytic Intermediates

While direct studies utilizing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ are not extensively documented in publicly available literature, its structural similarity to endogenous pyrimidines makes it a potential substrate or inhibitor for enzymes involved in pyrimidine metabolism. Researchers can use such labeled compounds to explore the substrate specificity of uncharacterized enzymes. By incubating the ¹³C-labeled pyrimidine with an enzyme of interest and analyzing the products using mass spectrometry, scientists can determine if the enzyme can process this specific pyrimidine structure. The presence of ¹³C in the product molecules would confirm that the labeled compound acted as a substrate.

Furthermore, the known mass shift imparted by the ¹³C isotopes can aid in the identification of transient or unstable catalytic intermediates. In a typical experiment, the reaction would be quenched at various time points, and the mixture analyzed for molecules containing the ¹³C label. The detection of a ¹³C-labeled species with a mass different from both the substrate and the final product could indicate the trapping of a reaction intermediate, providing critical insights into the catalytic mechanism.

Investigations into Isotope Effects in Biochemical Transformations

The replacement of ¹²C with ¹³C can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slightly slower for the heavier isotope-containing molecule. This phenomenon can be a sensitive probe of reaction mechanisms. The magnitude of the KIE can provide information about the rate-determining step of a reaction and the nature of the transition state.

For an enzyme that metabolizes 2-Amino-4,6-dihydroxypyrimidine (B16511), comparing the reaction rates of the ¹²C and ¹³C₂-labeled versions can reveal details about the bond-breaking and bond-forming steps in the catalytic cycle. A significant KIE would suggest that a step involving the labeled carbon atoms is rate-limiting.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Pyrimidine-Metabolizing Enzyme

Substrate Initial Reaction Rate (μmol/min) Kinetic Isotope Effect (kH/kD)
2-Amino-4,6-dihydroxypyrimidine 1.25 1.00 (Reference)

Contributions to Omics Disciplines

In high-throughput "omics" fields, such as metabolomics, the ability to accurately quantify and identify large numbers of molecules is paramount. Isotopically labeled compounds are indispensable tools in these disciplines.

Role as Certified Reference Material and Internal Standard in Quantitative Metabolomics

In quantitative metabolomics, which seeks to measure the absolute or relative concentrations of metabolites in a biological sample, precision and accuracy are critical. One of the major challenges is accounting for sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard is the gold standard for addressing these issues. nih.gov

2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is ideally suited for this role in studies focusing on pyrimidine metabolism. A known amount of the ¹³C₂-labeled compound would be spiked into a biological sample (e.g., plasma, urine, or cell extract) at the very beginning of the experimental workflow. Since the labeled standard is chemically identical to the endogenous analyte, it will behave in the same way during extraction, derivatization, and chromatographic separation.

However, because of its higher mass, the labeled standard can be distinguished from the unlabeled, endogenous 2-Amino-4,6-dihydroxypyrimidine by a mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, a precise and accurate quantification of the endogenous metabolite can be achieved, correcting for any experimental variability.

Table 2: Example of Quantitation using an Internal Standard

Analyte Sample Peak Area Internal Standard Peak Area Concentration of Internal Standard (μM) Calculated Analyte Concentration (μM)

Analysis of Metabolic Footprints in Defined Culture Systems

Metabolic footprinting is a subset of metabolomics that focuses on the analysis of the extracellular environment to understand the metabolic activity of cells in culture. By measuring the depletion of nutrients and the accumulation of waste products, researchers can gain insights into the metabolic state of the cells.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-4,6-dihydroxypyrimidine-13C2, these methods can elucidate its ground-state characteristics, how it responds to electronic excitation, and its expected spectroscopic signatures. The isotopic substitution of two carbon atoms with 13C does not significantly alter the electronic properties like orbital energies or molecular geometry but has a pronounced effect on vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. Studies on the parent compound, 2-amino-4,6-dihydroxypyrimidine (B16511), have utilized DFT methods, commonly employing the B3LYP functional with basis sets such as 6-311++G(d,p), to perform geometry optimization. researchgate.net This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface.

The key ground-state properties calculated for the molecule include bond lengths, bond angles, and dihedral angles. For the pyrimidine (B1678525) ring system, DFT calculations help to confirm its planarity or any distortions caused by the substituent groups. The electronic properties derived from DFT, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net The introduction of 13C isotopes has a negligible effect on these electronic ground-state properties.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the behavior of molecules in their electronically excited states. This analysis is critical for understanding a molecule's response to light, including its UV-Visible absorption and fluorescence properties. mdpi.com For pyrimidine derivatives, TD-DFT calculations, often performed at the TD-DFT/B3LYP level, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. mdpi.comscirp.org

The analysis typically involves examining the molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations can reveal whether the transitions are of n→π* or π→π* character, which dictates their intensity and energy. For this compound, TD-DFT would be used to predict its electronic absorption spectrum, providing insights into how the molecule interacts with ultraviolet and visible light. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. The isotopic labeling in this compound makes this aspect particularly significant.

Vibrational Frequencies: DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational bands. nih.gov The substitution with 13C isotopes will cause a predictable shift to lower frequencies for vibrational modes involving the labeled carbon atoms, primarily the C-C and C-N stretching and bending modes within the pyrimidine ring. This isotopic shift can be precisely calculated and serves as a powerful tool for verifying vibrational assignments.

NMR Chemical Shifts: The prediction of NMR chemical shifts is another key application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR spectra. While experimental data for various 5-substituted 2-amino-4,6-dihydroxypyrimidines exists nih.gov, computational predictions for the 13C2-labeled compound would be particularly insightful. The presence of two 13C nuclei would not only result in signals in the 13C NMR spectrum at the positions of the labeled carbons but would also introduce 13C-13C and 13C-15N (if adjacent to nitrogen) spin-spin coupling, providing rich structural information. The table below shows representative experimental 13C NMR data for related compounds, which computational models would aim to replicate.

CompoundC-2 Shift (ppm)C-4/C-6 Shift (ppm)C-5 Shift (ppm)Substituent Carbon Shifts (ppm)
2-Amino-5-methylpyrimidine-4,6-diol nih.gov152.53164.9784.068.11 (CH3)
2-Amino-5-ethylpyrimidine-4,6-diol nih.gov152.54164.4791.8815.62 (CH2), 13.89 (CH3)
2-Amino-5-isopropylpyrimidine-4,6-diol nih.gov152.40164.1994.8022.94 (CH), 20.96 (CH3)
2-Amino-5-phenylpyrimidine-4,6-diol nih.gov152.02162.84106.11135.40, 130.26, 126.84, 124.19 (Phenyl)

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations can provide a detailed picture of the molecule's behavior in different environments, such as in the gas phase or in solution.

Assessment of Tautomeric Equilibria in Solution and Gas Phase

Pyrimidines, including 2-Amino-4,6-dihydroxypyrimidine, can exist in several tautomeric forms due to proton migration. The main tautomers are typically the dihydroxy, hydroxy-oxo, and dioxo forms. acs.org Computational studies on related pyrimidines have shown that the relative stability of these tautomers can be highly sensitive to the theoretical method used and the environment (gas phase vs. solvent). asianjournalofphysics.com DFT calculations can determine the relative energies of these tautomers, indicating which form is most stable. For instance, studies on the parent 4,6-dihydroxypyrimidine (B14393) have suggested that while multiple forms are possible, a specific lactam-lactim tautomer is found in the solid state. acs.org

MD simulations can complement these static DFT energy calculations by exploring the dynamic equilibrium between different tautomers in solution. By simulating the molecule over time, one can observe the frequency of tautomerization events and determine the equilibrium populations of each form, providing a more complete understanding of its dynamic nature.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, particularly solvents. MD simulations are perfectly suited to investigate these effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the pyrimidine and the solvent.

Furthermore, computational models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to assess how a solvent's dielectric continuum affects the molecule's properties, such as tautomeric stability and electronic spectra. scirp.orgjocpr.com These simulations can reveal the structure of the solvent shell around the solute and calculate key properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a molecular-level understanding of solvation and its impact on the molecule's structure and reactivity.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies are pivotal for deciphering how the chemical structure of a compound like 2-Amino-4,6-dihydroxypyrimidine influences its biological activity. nih.gov Computational modeling provides powerful tools to elucidate these relationships, guiding the modification of the pyrimidine core to enhance potency and selectivity. mdpi.com For pyrimidine derivatives, SAR analysis is crucial for optimizing their therapeutic potential, as specific substitutions on the pyrimidine nucleus greatly influence their biological effects. nih.gov

Computational studies on various pyrimidine derivatives have demonstrated that modifications at positions 2, 4, 5, and 6 of the pyrimidine ring are critical for their activity against various targets. mdpi.comnih.gov For instance, in a series of 2-amino-4,6-diarylpyrimidine derivatives, substitutions on the aryl rings were found to significantly impact their inhibitory activity against enzymes like α-glucosidase and α-amylase. researchgate.net These computational approaches allow for the systematic exploration of the chemical space around the pyrimidine scaffold to identify key structural features for biological activity. nih.gov

Computational investigation of 2-Amino-4,6-dihydroxypyrimidine and its analogs employs both ligand-based and structure-based methods to predict and rationalize their biological activity. remedypublications.com

Ligand-based approaches , such as Quantitative Structure-Activity Relationship (QSAR) modeling, are developed when the three-dimensional structure of the biological target is unknown. These models correlate variations in the chemical structure of compounds with their biological activities. unc.edu For pyrimidine derivatives, 3D-QSAR studies have been successfully used to build statistically significant models that guide the design of new inhibitors. mdpi.comresearchgate.netnih.gov These models can identify the key steric and electronic features of the pyrimidine scaffold that are essential for activity. mdpi.com

Structure-based approaches are utilized when the 3D structure of the target protein is available. Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand within the active site of a protein. remedypublications.comchemrevlett.com Numerous studies have employed molecular docking to investigate how 2-aminopyrimidine (B69317) derivatives interact with various biological targets, such as protein kinases, β-glucuronidase, and cyclooxygenase-2 (COX-2). tandfonline.comnih.govtandfonline.com These studies reveal critical hydrogen bonds and hydrophobic interactions between the pyrimidine core and amino acid residues in the target's binding pocket, explaining the observed activity and providing a basis for designing more potent compounds. tandfonline.commdpi.com For example, docking studies on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of P21-Activated Kinase 4 (PAK4) showed strong interactions with the hinge region of the kinase. nih.govmdpi.com

The following table summarizes findings from various computational studies on pyrimidine derivatives, showcasing the application of these methods.

Compound ClassTarget ProteinComputational MethodKey FindingsReference
Pyrazolo[3,4-d]pyrimidine analogsTRAP1 Kinase3D-QSAR, Molecular DockingIdentified a statistically significant QSAR model (R² = 0.96) and potent inhibitors with docking scores up to -11.265 kcal/mol. mdpi.comnih.gov
2-Aminopyrimidine derivativesβ-GlucuronidaseMolecular DockingPredicted binding modes and identified compounds with superior inhibitory activity (IC50 = 2.8 µM) compared to the standard. nih.gov
2-Amino-4,6-diarylpyrimidine derivativesα-Glucosidase, α-AmylaseQSAR, Molecular Docking, MD SimulationsIdentified potent dual inhibitors and a QSAR model with a high correlation (R² = 0.999). researchgate.net
Pyrimidine analogsCyclooxygenase-2 (COX-2)Molecular DockingIdentified a compound with a strong binding affinity (-9.0 kcal/mol) and key hydrogen bond interactions. tandfonline.com
7H-pyrrolo[2,3-d]pyrimidine derivativesP21-Activated Kinase 4 (PAK4)Molecular Dynamics, Binding Free Energy CalculationElucidated the inhibitory mechanism, highlighting strong interactions with the hinge region and charged residues. nih.govmdpi.com

For more accurate predictions of ligand binding affinities, Free Energy Perturbation (FEP) is a powerful computational technique grounded in statistical mechanics. wikipedia.org FEP calculates the difference in free energy between two states, such as the binding of two different ligands to a protein, by simulating a non-physical, alchemical transformation between them. wikipedia.orgnih.gov This method is particularly valuable in lead optimization, as it can predict the impact of small chemical modifications on binding potency with high accuracy, often within 1 kcal/mol of experimental values. nih.gov

FEP simulations have been successfully applied to guide the optimization of pyrimidine-based inhibitors. nih.gov For instance, FEP calculations were used to interpret the SAR trends for a large series of 2-amino-4,6-disubstituted-pyrimidine derivatives targeting the A1 adenosine (B11128) receptor, providing a rigorous, physics-based rationale for the observed activities. nih.gov Similarly, FEP was employed to guide the design of HIV-1 reverse transcriptase inhibitors, successfully transforming a weak thiazole-based compound into a highly potent pyrimidine-based inhibitor. nih.gov These studies underscore the predictive power of FEP in drug discovery projects involving pyrimidine scaffolds.

Below is a table summarizing representative FEP studies on pyrimidine-related scaffolds.

Scaffold/DerivativeTarget ProteinFEP ApplicationKey OutcomeReference
Thiazole to PyrimidineHIV-1 Reverse TranscriptaseLead optimizationGuided the transformation of a 10,000 nM inhibitor to a 2 nM inhibitor. nih.gov
2-Amino-4,6-disubstituted-pyrimidinesA1 Adenosine ReceptorSAR interpretationProvided rigorous interpretation of SAR trends for a library of 108 ligands. nih.gov
Macrocyclic Pyrimidine AnaloguesJanus Kinase 2 (JAK2)Binding affinity predictionSuccessfully predicted the relative potency of macrocyclic analogues, highlighting the importance of ligand conformation. acs.org

Cheminformatics and Data Science Applications for Pyrimidine Derivatives

Cheminformatics and data science provide the tools to manage, analyze, and extract knowledge from the vast chemical data associated with pyrimidine derivatives. neovarsity.org These approaches are essential for designing diverse compound libraries, identifying promising drug candidates from large virtual collections, and building predictive models for various properties. nih.govmdpi.com

The design of DNA-encoded libraries (DELs) with a focus on the pyrimidine scaffold is a prime example of a cheminformatics application. nih.gov By using the pyrimidine core as a modular scaffold, libraries containing millions of unique compounds can be generated and screened efficiently. nih.gov Data-driven modeling, employing machine learning and QSAR, has been used to analyze datasets of pyrimidine and uracil (B121893) compounds to create predictive models for anticancer activity. mdpi.com These models can then be used to virtually screen new candidate molecules, prioritizing them for synthesis and experimental testing. unc.edu

The analysis of compound screening libraries through cheminformatics helps to ensure chemical diversity and identify novel regions of chemical space with biological relevance. nih.govresearchgate.net For pyrimidine derivatives, these tools are invaluable for building focused libraries, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately improving the success rate of drug discovery campaigns. researchgate.netresearchgate.net

Here is a table illustrating various cheminformatics applications for pyrimidine derivatives.

Application AreaMethodologyObjectiveExample Study OutcomeReference
Library DesignDNA-Encoded Library (DEL) TechnologyGenerate large, diverse libraries for screening.Created a pyrimidine-focused DEL with 65.3 million members, yielding promising binders for the BRD4 protein. nih.gov
Predictive ModelingData-Driven Machine Learning QSARPredict antiproliferative activity of new compounds.Developed a QSAR model for pyrimidine and uracil derivatives that accurately predicted the activity of newly synthesized compounds. mdpi.com
Virtual ScreeningValidated QSAR models and Database MiningIdentify novel active compounds from large chemical databases.Successfully identified novel antitumor agents by screening databases with robust QSAR models. unc.edu
Diversity AnalysisPrincipal Component Analysis (PCA), Scaffold TreesAnalyze the diversity and chemical space of screening libraries.Used to characterize chemical properties and identify unexplored areas in compound libraries. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions

Development of Advanced Synthetic Routes for Complex Isotopic Labeling Patterns

The utility of 2-Amino-4,6-dihydroxypyrimidine-13C2 as a metabolic tracer is fundamentally dependent on the ability to synthesize it with high isotopic purity and to create more complex labeling patterns. The conventional synthesis of the unlabeled compound involves the condensation of guanidine (B92328) with a malonic ester, such as diethyl malonate. nih.gov To produce the 13C2 variant, this synthesis would be adapted using precursors containing the heavy isotopes.

A plausible advanced synthetic route would begin with doubly labeled sodium acetate, [1,2-¹³C₂]acetate, a common starting material for isotopic labeling. This precursor can be converted to [1,2-¹³C₂]acetic acid and subsequently, via a Hell-Volhard-Zelinskii reaction, to an intermediate like ethyl bromoacetate-1,2-¹³C₂. This intermediate can then be used to produce Diethyl malonate-1,2-¹³C₂. sigmaaldrich.com The condensation of this 13C2-labeled diethyl malonate with an unlabeled guanidine source would yield the target compound, 2-Amino-4,6-dihydroxypyrimidine-4,6-13C2. Alternatively, introducing a 13C-labeled guanidine, which can be synthesized from labeled precursors, would allow for the creation of different isotopomers. nih.gov

Future research is focused on developing synthetic strategies that allow for atom-specific placement of ¹³C labels within the pyrimidine (B1678525) ring. nih.gov Such site-specific labeling is critical for certain analytical applications, particularly NMR-based studies where an isolated spin system is a prerequisite for advanced techniques like Carr–Purcell–Meiboom–Gill (CPMG) relaxation dispersion experiments. acs.orgfigshare.com The ability to synthesize a portfolio of 2-Amino-4,6-dihydroxypyrimidine (B16511) isotopomers (e.g., labeled at C2, C4, C6, or combinations thereof) would enable researchers to probe different aspects of pyrimidine ring metabolism, including ring opening, degradation, and salvage pathways, with unprecedented detail. nih.govacs.orgacs.org

Integration with Multi-Omics Technologies (e.g., Proteogenomics, Fluxomics)

The true power of a tracer like this compound is realized when it is integrated into a multi-omics framework, providing a dynamic view of how metabolic pathways influence other biological layers.

Fluxomics: Metabolic flux analysis (MFA), particularly ¹³C-MFA, is the most direct application for this labeled compound. 13cflux.net By introducing this compound into a biological system (e.g., cell culture), researchers can trace the ¹³C labels as they are incorporated into the broader nucleotide and deoxynucleotide pools. nih.govbiorxiv.org This allows for the quantitative measurement of intracellular metabolic fluxes, revealing the rates of pyrimidine salvage, de novo synthesis, and interconversion pathways. nih.govnih.gov Analyzing the mass isotopomer distributions in downstream metabolites like uridine, cytidine (B196190), and thymidine (B127349) via mass spectrometry provides a detailed map of pathway activity. nih.gov This approach can reveal which pathways are active or inactive and determine the relative contribution of different pathways to the nucleotide pool. nih.gov The use of positionally-enriched tracers can help resolve alternate metabolic pathways, providing a more granular understanding of cellular metabolism. youtube.com

Proteogenomics: In the context of proteogenomics, this compound serves as a vital link between metabolic state and protein expression. While the tracer itself does not label proteins, the fluxomic data it generates on nucleotide availability is critical for interpreting proteomic data. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used to quantify changes in protein synthesis and turnover. nih.gov By combining ¹³C-MFA of pyrimidine metabolism with SILAC or other quantitative proteomic methods, researchers can establish correlations between the metabolic flux towards DNA and RNA synthesis and the expression levels of proteins involved in these processes. acs.orgnih.gov For instance, one could investigate how limitations in the pyrimidine salvage pathway affect the expression of DNA repair enzymes or ribosomal proteins. This integrated approach is essential for understanding the complex feedback mechanisms that connect metabolism with gene expression and protein synthesis. acs.org

Exploration of this compound in Novel Biological Systems and Processes

The application of this compound is expanding beyond basic cell biology into more complex and disease-relevant systems.

Cancer Metabolism: Cancer cells exhibit profound metabolic alterations to support rapid proliferation, including a high demand for nucleotides. researchgate.net Many cancer types show an increased reliance on de novo pyrimidine synthesis. Using this compound as a tracer can help dissect the balance between de novo and salvage pathways in tumors, identify metabolic vulnerabilities, and evaluate the efficacy of drugs that target nucleotide metabolism. researchgate.net

Microbial Consortia: In microbial communities, individual species often engage in metabolic cross-feeding. pnnl.gov this compound could be used to trace the exchange of pyrimidines or their precursors between different microbes within a consortium. longdom.orgnih.gov This is crucial for understanding the stability and function of complex ecosystems, such as the gut microbiome, and for engineering synthetic microbial communities for biotechnological applications like biofuel production. nih.gov

Neurobiology: The brain has a high metabolic rate, and disruptions in nucleotide metabolism have been implicated in neurodegenerative diseases. Isotope tracing studies are vital for understanding the unique metabolic physiology of neural cells. nih.gov Applying this compound could provide insights into how neurons and glial cells synthesize and recycle pyrimidines to maintain function and respond to injury or disease.

Advancements in Microscale and High-Throughput Analytical Methodologies

To maximize the information gained from tracer studies using this compound, corresponding advancements in analytical methods are essential. The focus is on increasing sensitivity, throughput, and the ability to perform analysis on smaller sample sizes.

Microscale Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Modern LC-MS/MS methods are the gold standard for quantifying labeled metabolites. nih.gov The development of methods specifically optimized for purines and pyrimidines allows for the sensitive and accurate detection of dozens of related metabolites in a single run from small sample volumes, such as urine or cell extracts. nih.gov These methods are characterized by high precision and a broad dynamic range, enabling the quantification of both normal and pathological metabolite concentrations. nih.gov

High-Throughput NMR Spectroscopy: While mass spectrometry excels at detecting mass isotopomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides unique information about the positional labeling within a molecule. nih.govnih.gov A significant challenge for ¹³C-NMR has been its low sensitivity. However, new approaches using one-dimensional ¹H-NMR to indirectly quantify ¹³C enrichment are emerging. nih.govresearchgate.netpaperdigest.org By observing the splitting of proton signals due to coupling with adjacent ¹³C atoms, this technique offers a rapid and sensitive method for metabolic analysis that can be applied to high-throughput screening of biological samples. nih.gov

The table below summarizes and compares these key analytical methodologies.

Table 1: Analytical Methodologies for Labeled Pyrimidine Analysis
Feature LC-MS/MS High-Throughput ¹H-NMR
Primary Measurement Mass-to-charge ratio of metabolites and their fragments. Chemical shifts and J-coupling of protons.
Information Provided Mass isotopomer distribution (e.g., M+1, M+2). 13cflux.net Positional ¹³C enrichment (indirectly). nih.gov
Sensitivity Very high (picomole to femtomole range). Moderate to high (nanomole to micromole range). nih.gov
Throughput Moderate to high, depends on chromatographic runtime. High, with rapid acquisition times. researchgate.netpaperdigest.org
Sample Requirement Minimal, suitable for microscale analysis. nih.gov Larger sample mass typically required compared to MS. nih.gov
Key Advantage Excellent for quantifying concentrations of many metabolites simultaneously. nih.gov Provides positional isotope information, non-destructive. nih.gov

Collaborative and Interdisciplinary Research Initiatives for Comprehensive Understanding

The complexity of modern metabolic research necessitates a shift away from siloed investigations towards large-scale, collaborative efforts. The use of specialized tracers like this compound requires a convergence of expertise from synthetic chemistry, analytical chemistry, biochemistry, and computational biology.

Interdisciplinary research consortia and core facilities are becoming indispensable for this type of work. pnnl.govupenn.edu For example, the Penn DRC Regional Metabolomics and Fluxomics Core provides investigators with access to state-of-the-art mass spectrometry infrastructure and world-leading expertise in isotope tracer study design and data interpretation. upenn.edu Similarly, initiatives like those at the Environmental Molecular Sciences Laboratory (EMSL) bring together teams to integrate ¹³C-MFA with community-scale metabolic modeling to understand microbial interactions. pnnl.gov

These collaborative models offer several advantages:

Access to Technology: They provide access to expensive, state-of-the-art instrumentation that may be beyond the reach of individual labs. upenn.edu

Integrated Expertise: They bring together scientists with diverse skill sets, from synthesizing complex labeled compounds to performing sophisticated computational flux analysis. pnnl.gov

Standardization and Reproducibility: Collaborative efforts promote the standardization of experimental and analytical protocols, enhancing the reproducibility and reliability of findings across different studies.

Future progress in understanding pyrimidine metabolism will increasingly depend on such initiatives, which can marshal the resources and collective knowledge required to tackle complex biological questions using advanced tools like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4,6-dihydroxypyrimidine-13C₂?

  • Answer : The compound can be synthesized via a modified condensation reaction between isotopically labeled malonic acid diesters (e.g., ¹³C₂-labeled derivatives) and guanidine in excess sodium ethoxide . For isotopic labeling, ensure the malonic acid precursor is enriched with ¹³C at specific positions. Post-synthesis, deprotection using the Vilsmeier–Haack–Arnold reagent may be required to remove protecting groups (e.g., dimethylaminomethylene) and achieve high yields .
  • Key Data :

StepReagents/ConditionsYield (%)
CondensationGuanidine, NaOEt, 80°C75–85
DeprotectionVilsmeier–Haack–Arnold reagent, RT90–95

Q. How should researchers characterize the isotopic purity of 2-Amino-4,6-dihydroxypyrimidine-13C₂?

  • Answer : Isotopic purity is best confirmed using ¹³C NMR spectroscopy (to verify ¹³C incorporation at positions 4 and 6) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with expected isotopic abundance . Cross-validate with elemental analysis to ensure no isotopic dilution during synthesis.

Q. What safety protocols are critical for handling 2-Amino-4,6-dihydroxypyrimidine-13C₂?

  • Answer : Follow GHS guidelines for pyrimidine derivatives:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C to prevent isotopic exchange or degradation .
  • Waste disposal : Treat as hazardous organic waste; consult licensed disposal services for ¹³C-labeled compounds .

Advanced Research Questions

Q. How can researchers leverage 2-Amino-4,6-dihydroxypyrimidine-13C₂ in tracer studies to investigate metabolic pathways?

  • Answer : Use the compound as a stable isotopic tracer in metabolic flux analysis:

Cell culture : Incubate with mammalian cells (e.g., mouse peritoneal macrophages) and track ¹³C incorporation into downstream metabolites via LC-MS or GC-MS .

Data interpretation : Compare isotopic enrichment patterns with unlabeled controls to map metabolic intermediates (e.g., nucleotide biosynthesis pathways).

Q. Why do 2-Amino-4,6-dichloropyrimidine derivatives exhibit nitric oxide (NO) inhibitory activity, while their dihydroxy counterparts (e.g., 13C₂-labeled) do not?

  • Answer : Structural modifications at the 4,6 positions (Cl vs. OH) alter electronic properties and binding affinity to NO synthase isoforms. For example:

  • Dichloro derivatives : Electron-withdrawing Cl groups enhance interaction with enzyme active sites, yielding IC₅₀ values of 2–36 μM in mouse peritoneal cells .
  • Dihydroxy analogs : Hydroxyl groups may hinder membrane permeability or enzyme binding, resulting in no activity .
    • Experimental Design :
  • Perform docking studies to compare binding modes of dichloro vs. dihydroxy analogs.
  • Validate with knockout cell lines to identify target enzymes.

Q. How can photophysical properties of 2-Amino-4,6-dihydroxypyrimidine-13C₂ inform its use in fluorescence-based assays?

  • Answer : While direct data on the 13C₂-labeled compound is limited, structurally similar pyrimidines (e.g., 2-amino-4,6-diphenylnicotinonitriles) exhibit tunable fluorescence. Apply:

  • TD-DFT calculations : Predict absorption/emission wavelengths .
  • Experimental validation : Use UV-Vis and fluorescence spectroscopy to correlate theoretical and empirical data .

Data Contradiction Resolution

Q. How to reconcile discrepancies in bioactivity data between structurally analogous pyrimidines?

  • Answer : Contradictions (e.g., NO inhibition in dichloro but not dihydroxy derivatives) may arise from:

Solubility differences : Chlorinated analogs may have better membrane penetration.

Assay conditions : Optimize in vitro NO assays by varying cell density or stimulation protocols .

  • Methodology :

VariableDichloro DerivativeDihydroxy Derivative
LogP (lipophilicity)1.8-0.3
IC₅₀ (NO inhibition)2–36 μMInactive

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